N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide
Description
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide (CAS No. 477850-92-3) is a synthetic isoquinoline derivative characterized by a carboxamide group substituted with a 4-chlorophenyl and methyl group at the nitrogen atom. Its molecular formula is C23H17ClN2O2, with a molecular weight of 388.85 g/mol . The compound’s structural complexity arises from the fused isoquinoline ring system, a phenyl group at position 2, and the N-methyl-4-chlorophenyl carboxamide moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenylisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-25(17-13-11-16(24)12-14-17)22(27)21-15-26(18-7-3-2-4-8-18)23(28)20-10-6-5-9-19(20)21/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGSTSYHFBIEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloroaniline with methyl isocyanate to form N-(4-chlorophenyl)-N-methylcarbamate. This intermediate is then reacted with 2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The dihydroisoquinoline core and ketone group undergo oxidation under controlled conditions:
Oxidation of the dihydroisoquinoline ring is selective under acidic conditions, preserving the chlorophenyl and methylamide groups.
Reduction Reactions
The ketone and amide functionalities participate in reduction pathways:
Lithium aluminum hydride preferentially reduces the ketone, while borane complexes show mixed reactivity.
Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (SₙAr):
Electron-withdrawing effects from the isoquinoline ring activate the chlorophenyl group for SₙAr, though bulky substituents hinder reactivity .
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability:
| Condition | Outcome | Key Data |
|---|---|---|
| Acidic (HCl, reflux) | Partial amide hydrolysis | Forms carboxylic acid after 6–8 hours |
| Basic (NaOH, 70°C) | Degradation of isoquinoline core | Non-selective decomposition |
Hydrolysis is less favored compared to analogous carboxamides due to steric protection of the amide bond .
5.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects in several areas:
Neurodegenerative Diseases
Research indicates that N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide may interact with the translocator protein (TSPO), which is implicated in neuroinflammation and neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis.
Case Study: TSPO Binding Affinity
A study demonstrated that compounds targeting TSPO can effectively visualize neuroinflammation through positron emission tomography (PET) imaging. The compound's ability to bind to TSPO suggests it could serve as a radiolabeled tracer for imaging inflammatory processes in the brain, providing insights into the progression of neurodegenerative diseases .
Anti-inflammatory Properties
The compound exhibits potential anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.
Research Findings:
In preclinical studies, this compound showed promising results in reducing inflammatory markers in animal models of arthritis and other inflammatory diseases .
Imaging Applications
One of the most promising applications of this compound is in medical imaging, particularly PET imaging for assessing neuroinflammation.
PET Imaging Studies
Recent studies have highlighted the role of TSPO ligands in detecting inflammation in various neurological conditions. The use of this compound as a PET tracer has been explored:
Findings:
In a comparative study using different TSPO tracers, this compound exhibited superior binding affinity and specificity for TSPO compared to traditional tracers like PK11195 . This suggests its potential as a reliable biomarker for monitoring neuroinflammation.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Non-Methylated Analog (CAS 477850-82-1)
The non-methylated analog, N-(4-chlorophenyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide (CAS 477850-82-1), shares the same isoquinoline core and 4-chlorophenyl group but lacks the N-methyl substitution. Key differences include:
| Parameter | Target Compound (CAS 477850-92-3) | Non-Methyl Analog (CAS 477850-82-1) |
|---|---|---|
| Molecular Formula | C23H17ClN2O2 | C22H15ClN2O2 |
| Molecular Weight | 388.85 g/mol | 374.83 g/mol |
| Key Structural Feature | N-methyl group on carboxamide | No methyl group on carboxamide |
This modification could influence binding affinity in biological systems, though experimental data are required to confirm this hypothesis.
Comparison with Hydroxamic Acid Derivatives (Compounds 6–10)
describes a series of N-(4-chlorophenyl) hydroxamic acids (e.g., compounds 6–10), which share the 4-chlorophenyl substituent but differ in functional groups and core structures:
The hydroxamic acid group in compounds 6–10 enables metal chelation, a feature critical for antioxidant activity and enzyme inhibition (e.g., histone deacetylases). In contrast, the target carboxamide lacks this chelating capability, suggesting divergent mechanistic pathways. The rigid isoquinoline core of the target compound may favor selective interactions with planar binding pockets in enzymes or receptors.
Physicochemical Properties
- Target Compound : Higher molecular weight and lipophilicity due to the N-methyl group may enhance bioavailability but reduce aqueous solubility.
- Hydroxamic Acids : Polar hydroxamic acid groups improve solubility but may limit blood-brain barrier penetration .
Biological Activity
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer and neuropharmacological effects. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H14ClN2O2
- Molecular Weight : 300.75 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. The detailed synthetic route is crucial for understanding its biological activity and optimizing yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(4-chlorophenyl)-N-methyl... | A549 | 15.06 ± 1.08 |
| N-(4-chlorophenyl)-N-methyl... | MCF-7 | 9.32 ± 0.64 |
| Doxorubicin | A549 | 9.18 ± 1.12 |
| Doxorubicin | MCF-7 | 6.40 ± 0.26 |
These results indicate that the compound shows promising cytotoxicity comparable to standard chemotherapeutic agents like Doxorubicin, suggesting its potential as a lead compound in cancer therapy .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has also been explored. Preliminary studies suggest that it may modulate GABA-A receptors, which are critical for inhibitory neurotransmission in the brain. This modulation could lead to potential anxiolytic and anticonvulsant effects, warranting further investigation into its neuropharmacological profile .
Case Studies and Research Findings
Research has focused on elucidating the mechanisms behind the biological activities of this compound:
- Cytotoxic Mechanism : Studies indicate that N-(4-chlorophenyl)-N-methyl... induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties using various assays such as DPPH radical scavenging and total antioxidant capacity tests. Results showed significant antioxidant activity, which may contribute to its therapeutic effects .
- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities of the compound with various biological targets, reinforcing its potential as a drug candidate .
Q & A
Q. How to optimize selectivity against structurally similar off-targets?
- Methodological Answer :
- Alanine scanning mutagenesis : Identify critical binding residues in target vs. off-target proteins .
- Free-energy perturbation (FEP) : Simulate ligand binding to predict affinity changes for mutant variants .
- Selectivity panels : Screen against related isoforms (e.g., kinase family members) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
